molecular formula C24H22O2 B6346271 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1354941-37-9

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6346271
CAS No.: 1354941-37-9
M. Wt: 342.4 g/mol
InChI Key: OGQZFFYFOYFNFD-SFQUDFHCSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-2-19-8-13-22(14-9-19)24(25)17-12-20-10-15-23(16-11-20)26-18-21-6-4-3-5-7-21/h3-17H,2,18H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQZFFYFOYFNFD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 4-ethylbenzaldehyde and 4-benzyloxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated chalcones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound induces apoptosis in breast cancer cells by activating the caspase pathway, leading to cell cycle arrest and inhibition of tumor growth .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have reported its efficacy against a range of bacteria and fungi, suggesting potential as a lead compound for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Materials Science

Photostability and UV Absorption
In materials science, this compound has been explored for its photostability and UV absorption properties. These characteristics make it suitable for applications in coatings and polymers where UV protection is crucial. The compound's ability to absorb UV light effectively can help in developing materials that resist degradation upon exposure to sunlight .

Organic Synthesis

Synthesis of Novel Compounds
The synthetic versatility of chalcones allows them to serve as intermediates in organic synthesis. This compound can be utilized to synthesize more complex molecules through various reactions such as Michael addition and aldol condensation. Its structural features enable the formation of diverse derivatives with potentially enhanced biological activities .

Data Table: Summary of Applications

Application AreaSpecific ApplicationKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against bacteria and fungi
Materials SciencePhotostabilitySuitable for UV-protective coatings
Organic SynthesisSynthesis of Novel CompoundsVersatile intermediate for complex organic reactions

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the use of chalcone derivatives, including this compound, showing significant inhibition of cell proliferation in MCF-7 breast cancer cells .
  • Antimicrobial Research : An investigation into the antimicrobial properties found that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent .
  • Material Development : Research focused on the incorporation of this chalcone into polymer matrices demonstrated improved UV resistance, indicating its applicability in developing advanced materials for outdoor use .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(Methoxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-3-[4-(Hydroxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-3-[4-(Chlorophenyl)]-1-(4-ethylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Biological Activity

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C22H24O2
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 909774-57-8

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).

Cell LineIC50 Value (µM)Selectivity
MCF-712.5 ± 0.5Moderate
SiHa3.60 ± 0.45High
PC-32.97 ± 0.88High
HEK-293T>50Low

The compound exhibited significant cytotoxicity against SiHa and PC-3 cells while showing minimal toxicity to the normal cell line HEK-293T, indicating its potential for selective targeting of cancer cells .

The mechanism underlying the anticancer activity of this compound involves the inhibition of tubulin polymerization. Molecular docking studies revealed that it binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

3. Anti-inflammatory Effects

Chalcone derivatives are also noted for their anti-inflammatory properties. The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
This compound28.00 ± 0.1534.00 ± 0.20

These results suggest that the compound possesses moderate inhibitory activity against both COX-1 and COX-2 enzymes, potentially contributing to its anti-inflammatory effects .

4. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this chalcone indicated effectiveness against various bacterial strains, although detailed quantitative analysis is still required to establish minimum inhibitory concentrations (MICs). The compound showed promising results against Gram-positive bacteria, suggesting further exploration in this area .

Case Studies

In a recent clinical study involving a series of synthesized chalcone derivatives, researchers demonstrated that modifications in the structure significantly impacted biological activity. The study specifically highlighted that the presence of electron-donating groups enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. What are the common synthetic routes for (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via the Claisen-Schmidt condensation, where 4-(benzyloxy)benzaldehyde reacts with 4-ethylacetophenone in the presence of a base catalyst (e.g., NaOH or KOH). Optimization involves:
  • Catalyst Selection : Alkaline catalysts (e.g., 40% KOH) improve enolate formation, enhancing yield .
  • Solvent Choice : Ethanol or methanol is preferred for solubility and reaction control.
  • Temperature : Reactions are typically conducted under reflux (70–80°C) to balance reaction rate and byproduct minimization .
    Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • UV-Vis : λmax ~300–350 nm confirms π→π* transitions in the conjugated enone system .
  • FT-IR : Peaks at ~1650 cm<sup>-1</sup> (C=O stretch) and ~1600 cm<sup>-1</sup> (C=C) validate the α,β-unsaturated ketone backbone .
  • NMR : <sup>1</sup>H NMR signals for benzyloxy protons (δ 4.9–5.1 ppm) and ethyl group protons (δ 1.2–1.4 ppm) confirm substituents .
  • Crystallography :
    Single-crystal X-ray diffraction (SCXRD) provides definitive proof. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.224 Å, b = 9.320 Å, c = 14.942 Å) are reported for analogs .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural analysis?

  • Methodological Answer : Discrepancies arise from experimental errors (e.g., thermal motion, crystal defects) or computational approximations. Mitigation strategies include:
  • Data Redundancy : Collect high-resolution data (e.g., <0.8 Å) to reduce noise .
  • Refinement Software : Use SHELXL97 for anisotropic displacement parameters and hydrogen-bonding network validation .
  • Comparative Analysis : Cross-reference with analogous structures (e.g., chalcone derivatives with similar substituents) to identify systematic deviations .
    Example : In a related compound, the C–C bond length in the enone system was refined to 1.465 Å, aligning with DFT-calculated values within 0.02 Å .

Q. What electronic properties (e.g., conjugation effects) influence the compound’s reactivity in photochemical studies?

  • Methodological Answer : The extended π-conjugation between the benzyloxy and ethylphenyl groups enhances electron delocalization, affecting:
  • HOMO-LUMO Gap : Calculated gaps (~3.5 eV) suggest suitability as a photosensitizer .
  • Charge Transfer : Polarized excited states (validated by TD-DFT) enable applications in optoelectronic materials .
    Experimental Design : Use cyclic voltammetry to measure redox potentials and correlate with DFT simulations .

Q. How do substituent modifications (e.g., replacing benzyloxy with methoxy) impact biological activity mechanisms?

  • Methodological Answer : Substituent effects are probed via structure-activity relationship (SAR) studies:
  • Enzyme Inhibition : Replace benzyloxy with methoxy to assess steric/electronic effects on binding to cytochrome P450 (IC50 values compared) .
  • Anticancer Activity : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7), correlating logP values with membrane permeability .
    Case Study : A methoxy analog showed 30% higher apoptosis induction in HeLa cells due to improved hydrogen bonding with caspase-3 .

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